molecular formula C23H25FN2O5 B5370567 N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine

N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine

Cat. No. B5370567
M. Wt: 428.5 g/mol
InChI Key: LLLNAUMSORGACA-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMOC-L-leucine and is a derivative of the amino acid leucine.

Mechanism of Action

FMOC-L-leucine is a peptidomimetic that has a similar structure to peptides. Peptides are important signaling molecules in the body and play a crucial role in various physiological processes. FMOC-L-leucine can mimic the structure and function of peptides and bind to their receptors, thereby modulating their activity. This mechanism of action makes FMOC-L-leucine a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
FMOC-L-leucine has been shown to have various biochemical and physiological effects. In vitro studies have shown that FMOC-L-leucine can inhibit the activity of enzymes such as cathepsin B and elastase, which are involved in the progression of cancer and inflammatory diseases. FMOC-L-leucine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that FMOC-L-leucine can reduce the growth of tumors and improve the survival rate of mice with cancer.

Advantages and Limitations for Lab Experiments

FMOC-L-leucine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMOC-L-leucine can also be used as a building block for the synthesis of various peptidomimetics with potential therapeutic applications. However, FMOC-L-leucine has some limitations for lab experiments. It is a relatively expensive compound, and large-scale synthesis may not be economically feasible. FMOC-L-leucine may also have limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

FMOC-L-leucine has several potential future directions for research. One potential direction is the synthesis of novel peptidomimetics using FMOC-L-leucine as a building block. These peptidomimetics can have potential therapeutic applications for various diseases. Another potential direction is the development of FMOC-L-leucine-based inhibitors for enzymes involved in the progression of cancer and inflammatory diseases. These inhibitors can be used as potential therapeutic agents for these diseases. Finally, the potential use of FMOC-L-leucine as a molecular probe for the study of peptide-receptor interactions can be explored. This can provide valuable insights into the mechanisms of action of peptides and peptidomimetics and aid in the development of novel therapeutics.

Synthesis Methods

FMOC-L-leucine can be synthesized through a series of chemical reactions. The synthesis method involves the reaction of L-leucine with 4-methoxybenzoyl chloride and triethylamine to obtain 4-methoxybenzoyl-L-leucine. The resulting compound is then reacted with N-hydroxysuccinimide and 4-(dimethylamino)pyridine to obtain N-{3-(4-methoxybenzoyl)amino}-L-leucine N-hydroxysuccinimide ester. Finally, the ester is reacted with 4-fluorophenylacrylic acid to obtain FMOC-L-leucine.

Scientific Research Applications

FMOC-L-leucine has been extensively studied for its potential applications in various fields. In the field of drug discovery, FMOC-L-leucine has been used as a building block for the synthesis of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides and have potential therapeutic applications. FMOC-L-leucine has also been used in the synthesis of inhibitors for enzymes such as cathepsin B, which is involved in the progression of cancer.

properties

IUPAC Name

2-[[(E)-3-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O5/c1-14(2)12-20(23(29)30)26-22(28)19(13-15-4-8-17(24)9-5-15)25-21(27)16-6-10-18(31-3)11-7-16/h4-11,13-14,20H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLNAUMSORGACA-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)F)/NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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